5-Hydroxy-5-(trifluoromethyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-5-(trifluoromethyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidinediones This compound is characterized by the presence of a trifluoromethyl group and a hydroxyl group attached to the imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-5-(trifluoromethyl)imidazolidine-2,4-dione typically involves the reaction of perfluorodiacetyl with urea or its derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium methoxide. The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the desired imidazolidinedione .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-5-(trifluoromethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxylated derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted imidazolidinediones, hydroxylated derivatives, and oxo compounds. These products have diverse applications in pharmaceuticals and materials science .
Scientific Research Applications
5-Hydroxy-5-(trifluoromethyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its use as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-Hydroxy-5-(trifluoromethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2,4-imidazolidinedione: Known for its use in pharmaceuticals as an anticonvulsant.
5,5-Diphenyl-2,4-imidazolidinedione: Used in the synthesis of various organic compounds.
Nilutamide: A trifluoromethyl-substituted imidazolidinedione used as an antiandrogen in cancer therapy
Uniqueness
5-Hydroxy-5-(trifluoromethyl)imidazolidine-2,4-dione is unique due to the presence of both a hydroxyl and a trifluoromethyl group, which impart distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications compared to other imidazolidinediones .
Properties
CAS No. |
105480-41-9 |
---|---|
Molecular Formula |
C4H3F3N2O3 |
Molecular Weight |
184.07 g/mol |
IUPAC Name |
5-hydroxy-5-(trifluoromethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C4H3F3N2O3/c5-4(6,7)3(12)1(10)8-2(11)9-3/h12H,(H2,8,9,10,11) |
InChI Key |
OYIPNLVSBKSDRS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)C(NC(=O)N1)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.